

Spectroscopic data (NMR, IR, MS) of 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-chloroisoquinoline**

Cat. No.: **B1373817**

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Bromo-3-chloroisoquinoline**

Abstract

5-Bromo-3-chloroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.^[1] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification and characterization of **5-Bromo-3-chloroisoquinoline**. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the molecule's spectroscopic signature.

Molecular Structure and Physicochemical Properties

A thorough understanding of the spectroscopic data begins with the molecule's fundamental structure and properties. The presence of two different halogen atoms on the isoquinoline scaffold imparts unique characteristics that are directly reflected in its spectral data.

Table 1: Physicochemical Properties of **5-Bromo-3-chloroisoquinoline**

Property	Value	Source
IUPAC Name	5-bromo-3-chloroisoquinoline	[2]
Molecular Formula	C ₉ H ₅ BrCIN	[2][3]
Molecular Weight	242.50 g/mol	[2]
Monoisotopic Mass	240.92939 Da	[2]
CAS Number	1029720-67-9	[2][3]
Appearance	Off-white to light yellow crystalline powder	[4]

The numbering of the isoquinoline ring system, critical for NMR assignments, is illustrated below.

Caption: Structure of **5-Bromo-3-chloroisoquinoline** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[5] For **5-Bromo-3-chloroisoquinoline**, both ¹H and ¹³C NMR provide a unique fingerprint based on the chemical environment of each nucleus.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the halogen substituents, which generally deshield nearby protons, shifting their signals downfield.

Table 2: Predicted ¹H NMR Data for **5-Bromo-3-chloroisoquinoline** (in CDCl₃)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
H-1	~9.2 - 9.4	s	-	Singlet due to lack of adjacent protons. Significantly downfield due to proximity to the electronegative nitrogen atom.
H-4	~7.8 - 8.0	s	-	Singlet due to lack of adjacent protons. Deshielded by the adjacent C-Cl bond.
H-8	~8.1 - 8.3	d	~8.0 - 8.5	Doublet, coupled to H-7. Downfield shift influenced by proximity to the nitrogen-containing ring.
H-6	~7.9 - 8.1	d	~7.0 - 7.5	Doublet, coupled to H-7. Downfield shift due to the adjacent C-Br bond.

H-7	~7.6 - 7.8	t	~7.5 - 8.0	Triplet, coupled to both H-6 and H-8. Appears as a "triplet of doublets" in high-resolution spectra.
-----	------------	---	------------	--

Note: These are predicted values based on established NMR principles for heterocyclic compounds and data from analogous structures like 5-bromoisoquinoline.[\[6\]](#)[\[7\]](#)[\[8\]](#) Experimental values may vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display nine signals for the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon, with carbons bonded to electronegative atoms (N, Cl, Br) appearing significantly downfield.

Table 3: Predicted ¹³C NMR Data for **5-Bromo-3-chloroisoquinoline** (in CDCl₃)

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C-1	~152 - 154	Carbon adjacent to nitrogen.
C-3	~150 - 152	Attached to electronegative chlorine.
C-4	~118 - 120	Shielded relative to other carbons in the pyridine ring.
C-4a	~135 - 137	Quaternary carbon at the ring junction.
C-5	~120 - 122	Attached to bromine.
C-6	~133 - 135	Aromatic CH.
C-7	~128 - 130	Aromatic CH.
C-8	~129 - 131	Aromatic CH.
C-8a	~144 - 146	Quaternary carbon adjacent to nitrogen.

Note: These are predicted values.^{[7][8]} Quaternary carbons (C-4a, C-5, C-8a, and C-3) typically show lower intensity signals.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Bromo-3-chloroisoquinoline**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Cap the tube and gently agitate until the sample is fully dissolved.

- Instrument Setup (Example: 500 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
 - Set the sample temperature, typically to 300 K.[\[9\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024-4096 scans (or more, as needed for good signal-to-noise).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra correctly.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the ^1H NMR signals and pick all peaks in both spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[\[10\]](#)

IR Spectral Analysis

The IR spectrum of **5-Bromo-3-chloroisoquinoline** is characterized by absorptions corresponding to the aromatic system and the carbon-halogen bonds.

Table 4: Characteristic IR Absorption Bands for **5-Bromo-3-chloroisoquinoline**

Wavenumber Range (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3050 - 3150	C-H Stretch	Medium-Weak	Aromatic C-H
1550 - 1620	C=C and C=N Stretch	Medium-Strong	Isoquinoline Ring System
1450 - 1500	C=C Stretch	Medium-Strong	Aromatic Ring
800 - 900	C-H Bend (out-of-plane)	Strong	Aromatic C-H
700 - 850	C-Cl Stretch	Strong	Aryl-Chloride
500 - 600	C-Br Stretch	Strong	Aryl-Bromide

Note: The fingerprint region (<1500 cm⁻¹) will contain numerous complex bands unique to the molecule's overall structure. The C-Cl and C-Br stretches are typically found in this region.[\[11\]](#) [\[12\]](#)

Experimental Protocol for IR Data Acquisition (ATR Method)

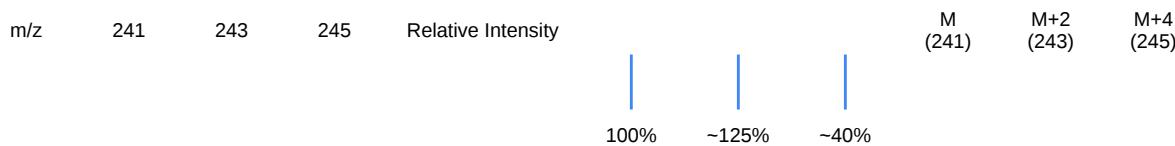
The Attenuated Total Reflectance (ATR) method is a common and convenient technique.

- Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

- Sample Application: Place a small amount of the solid **5-Bromo-3-chloroisoquinoline** powder onto the crystal.
- Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm^{-1} .
- Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.


MS Analysis

The key feature in the mass spectrum of **5-Bromo-3-chloroisoquinoline** is the unique pattern of the molecular ion peak (M^+).

- Molecular Ion (M^+): The monoisotopic mass is 240.92939 Da.[\[2\]](#)
- Isotopic Pattern: The presence of bromine ($^{79}\text{Br}:\text{Br} \approx 50.7\%:49.3\%$) and chlorine ($^{35}\text{Cl}:\text{Cl} \approx 75.8\%:24.2\%$) creates a distinctive cluster of peaks for the molecular ion.
 - M^+ peak: ($\text{C}_9\text{H}_5^{79}\text{Br}^{35}\text{ClN}$) - Base peak in the cluster.
 - $\text{M}+2$ peak: (from ^{81}Br or ^{37}Cl) - Will be very high, approximately 125% of the M^+ peak intensity.
 - $\text{M}+4$ peak: (from ^{81}Br and ^{37}Cl) - Will be significant, approximately 40% of the M^+ peak intensity.

This M , $\text{M}+2$, $\text{M}+4$ pattern is a definitive indicator of a molecule containing one bromine and one chlorine atom.[\[13\]](#) Fragmentation would likely involve the loss of halogens or cleavage of

the ring system, providing further structural clues.[14][15]

[Click to download full resolution via product page](#)

Caption: Expected isotopic pattern for the molecular ion of C_9H_5BrCIN .

Experimental Protocol for MS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution into the mass spectrometer source at a low flow rate (e.g., 5-10 μ L/min).
- Instrument Parameters (Positive Ion Mode):
 - Set the capillary voltage (e.g., 3-4 kV).
 - Optimize source parameters like nebulizer gas pressure and drying gas flow/temperature.
 - Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-400).
- Data Analysis: Identify the molecular ion cluster and analyze its isotopic pattern to confirm the elemental composition.

Safety and Handling

5-Bromo-3-chloroisoquinoline is an irritant and should be handled with appropriate care.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautions:
 - Handle in a well-ventilated fume hood.
 - Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
 - Avoid inhalation of dust and contact with skin and eyes.[17]

Conclusion

The structural elucidation of **5-Bromo-3-chloroisoquinoline** is reliably achieved through a combination of modern spectroscopic techniques. ^1H and ^{13}C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the aromatic isoquinoline core and carbon-halogen bonds. Finally, mass spectrometry provides definitive proof of the molecular weight and elemental composition through its highly characteristic Br/Cl isotopic pattern. The data and protocols presented in this guide serve as an authoritative resource for the confident identification and quality control of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1029720-67-9,5-bromo-3-chloroisoquinoline | lookchem [lookchem.com]
- 2. 5-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]

- 4. Buy 5-Bromo-3-Chloroisoquinoline, Affordable Price, Manufacturer & Supplier [forecastchemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 8. Visualizer loader [nmrdb.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. youtube.com [youtube.com]
- 14. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.fr [fishersci.fr]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 5-Bromo-3-chloroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373817#spectroscopic-data-nmr-ir-ms-of-5-bromo-3-chloroisoquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com